2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinium core, a sulfur atom, and a hydrazono group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate typically involves multiple steps, starting with the reaction of isonicotinic acid hydrazide with an appropriate sulfanylating agent. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In the medical field, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the development of new drugs.
Industry
In industry, this compound could be used in the production of dyes, pigments, or other chemical products that require its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-isonicotinoylhydrazono)ethylamine
2-(2-Isonicotinoylhydrazono)ethylsulfanylpyridine
2-(2-Isonicotinoylhydrazono)ethylsulfanyl-1-methylpyridiniumolate
Uniqueness
2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate stands out due to its specific structural features, such as the presence of the pyridinium group and the sulfanyl moiety
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-11(9-21-12-3-1-2-8-18(12)20)16-17-13(19)10-4-6-15-7-5-10/h1-8H,9H2,(H2,14,16)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRMMTZXBCOOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=NNC(=O)C2=CC=NC=C2)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C(=C1)SC/C(=N/NC(=O)C2=CC=NC=C2)/N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.